Phthalimidinoglutarimide-C6-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phthalimidinoglutarimide-C6-OH typically involves the condensation of phthalic acids or anhydrides with primary amines. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C6-OH undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Phthalimidinoglutarimide-C6-OH has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of phthalimidinoglutarimide-C6-OH involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Phthalimidinoglutarimide-C6-OH can be compared with other similar compounds such as:
Phthalimide: A compound frequently found in natural products, pharmaceuticals, and organic materials.
Thiazolidine-2,4-dione derivatives: These compounds are known for their biological activities, including anticancer properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets.
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-[7-(6-hydroxyhexyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H24N2O4/c22-11-4-2-1-3-6-13-7-5-8-14-15(13)12-21(19(14)25)16-9-10-17(23)20-18(16)24/h5,7-8,16,22H,1-4,6,9-12H2,(H,20,23,24) |
InChI Key |
FBWZLGZGXYSGPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCO |
Origin of Product |
United States |
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